molecular formula C20H33N3O B11805348 2-amino-1-[(2S)-2-[[benzyl(ethyl)amino]methyl]piperidin-1-yl]-3-methylbutan-1-one

2-amino-1-[(2S)-2-[[benzyl(ethyl)amino]methyl]piperidin-1-yl]-3-methylbutan-1-one

Cat. No.: B11805348
M. Wt: 331.5 g/mol
InChI Key: PCRUDJRGQDKPHN-OYKVQYDMSA-N
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Description

2-amino-1-[(2S)-2-[[benzyl(ethyl)amino]methyl]piperidin-1-yl]-3-methylbutan-1-one is a complex organic compound with a unique structure that includes a piperidine ring, an amino group, and a benzyl(ethyl)amino moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-1-[(2S)-2-[[benzyl(ethyl)amino]methyl]piperidin-1-yl]-3-methylbutan-1-one typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate starting materials.

    Introduction of the Benzyl(ethyl)amino Group: This step often involves nucleophilic substitution reactions where the benzyl(ethyl)amino group is introduced onto the piperidine ring.

    Amination and Functional Group Transformations:

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient and scalable synthesis.

Chemical Reactions Analysis

Types of Reactions

2-amino-1-[(2S)-2-[[benzyl(ethyl)amino]methyl]piperidin-1-yl]-3-methylbutan-1-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce new functional groups onto the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

2-amino-1-[(2S)-2-[[benzyl(ethyl)amino]methyl]piperidin-1-yl]-3-methylbutan-1-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-amino-1-[(2S)-2-[[benzyl(ethyl)amino]methyl]piperidin-1-yl]-3-methylbutan-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-amino-1-[(2S)-2-[[benzyl(methyl)amino]methyl]piperidin-1-yl]-3-methylbutan-1-one
  • 2-amino-1-[(2S)-2-[[benzyl(propyl)amino]methyl]piperidin-1-yl]-3-methylbutan-1-one

Uniqueness

The uniqueness of 2-amino-1-[(2S)-2-[[benzyl(ethyl)amino]methyl]piperidin-1-yl]-3-methylbutan-1-one lies in its specific structural features, which confer distinct chemical and biological properties. Its combination of a piperidine ring with a benzyl(ethyl)amino group makes it a valuable compound for various applications, distinguishing it from other similar compounds.

Properties

Molecular Formula

C20H33N3O

Molecular Weight

331.5 g/mol

IUPAC Name

2-amino-1-[(2S)-2-[[benzyl(ethyl)amino]methyl]piperidin-1-yl]-3-methylbutan-1-one

InChI

InChI=1S/C20H33N3O/c1-4-22(14-17-10-6-5-7-11-17)15-18-12-8-9-13-23(18)20(24)19(21)16(2)3/h5-7,10-11,16,18-19H,4,8-9,12-15,21H2,1-3H3/t18-,19?/m0/s1

InChI Key

PCRUDJRGQDKPHN-OYKVQYDMSA-N

Isomeric SMILES

CCN(C[C@@H]1CCCCN1C(=O)C(C(C)C)N)CC2=CC=CC=C2

Canonical SMILES

CCN(CC1CCCCN1C(=O)C(C(C)C)N)CC2=CC=CC=C2

Origin of Product

United States

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